
1-(pyrrolidin-1-ylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(pyrrolidin-1-ylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various cancers and autoimmune diseases. TAK-659 is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathway of B cells and other immune cells.
Scientific Research Applications
Antimicrobial and Antituberculosis Activity
- Design and Synthesis of Mycobacterium Tuberculosis GyrB Inhibitors : A series of compounds were designed and synthesized to evaluate their inhibitory activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, demonstrating potential as antituberculosis agents. Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate was identified as a promising compound due to its activity against all tests, including Mycobacterium tuberculosis with minimal cytotoxicity (Jeankumar et al., 2013).
Anticancer Activity
- Synthesis and Evaluation of Piperidine-4-carboxamide Derivatives : A range of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and their efficacy to inhibit in vivo angiogenesis was evaluated using a chick chorioallantoic membrane model. Several derivatives showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Anticonvulsant and Antipsychotic Potential
- Synthesis of N,S-Containing Heterocycles : Piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate was used in the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, showcasing the versatility of such structures in synthesizing compounds with potential pharmacological applications (Dotsenko et al., 2012).
Analgesic and Antihypertensive Effects
- Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives : A series of 1,3-substituted pyrrolidine-2,5-dione derivatives were synthesized and tested for their anticonvulsant activity. Several compounds displayed significant protective indices, suggesting their potential for the treatment of epilepsy. The mechanism of action and preliminary safety of these compounds were also evaluated, indicating their promise as anticonvulsant agents (Rybka et al., 2017).
properties
IUPAC Name |
1-pyrrolidin-1-ylsulfonyl-N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S2/c20-16(17-8-5-15-4-3-13-23-15)14-6-11-19(12-7-14)24(21,22)18-9-1-2-10-18/h3-4,13-14H,1-2,5-12H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXYUKRVGDNAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

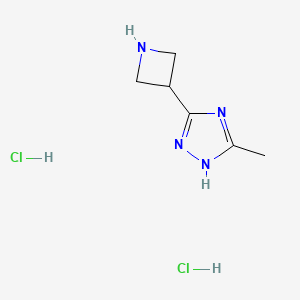
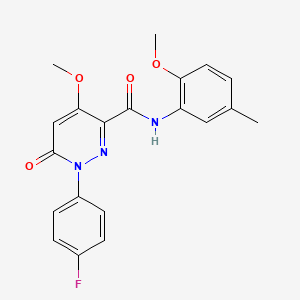
![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid](/img/structure/B2969375.png)
![3-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2969376.png)
![N-(4-Propan-2-ylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2969377.png)
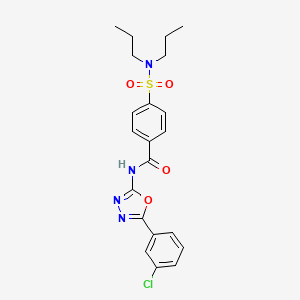

![2-((3,4-dimethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2969382.png)

![4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2969384.png)
![N-allyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2969387.png)
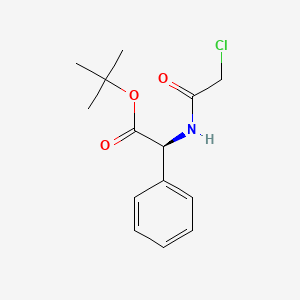
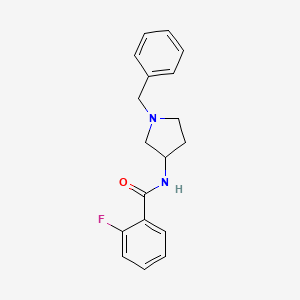
![N-(4-chlorophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide](/img/structure/B2969393.png)